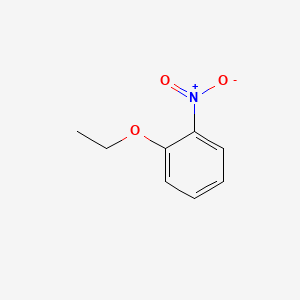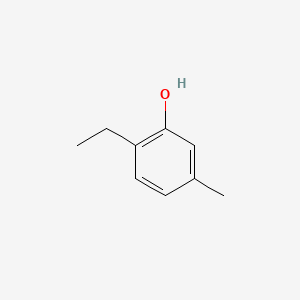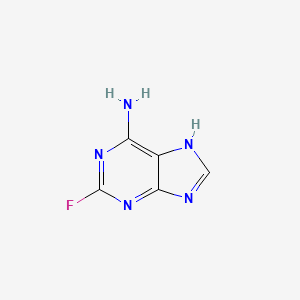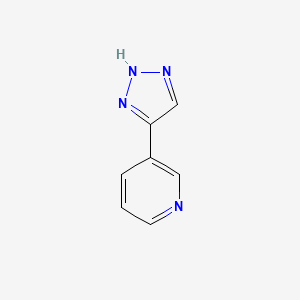
3-TYP
Descripción general
Descripción
3-(1H-1,2,3-Triazol-4-yl) pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ringThe molecular formula of 3-(1H-1,2,3-triazol-4-yl) pyridine is C7H6N4, and it has a molecular weight of 146.15 g/mol .
Aplicaciones Científicas De Investigación
3-(1H-1,2,3-Triazol-4-yl) pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Acts as an inhibitor of certain enzymes, such as sirtuins, which are involved in cellular regulation and aging processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
In Vivo
3-(1H-1,2,3-triazol-4-yl)pyridine has been used in in vivo studies to study the effects of various drugs on the body. It has been used to study the mechanisms of action of various drugs and to assess their pharmacological effects. It has also been used to study the pharmacokinetics and pharmacodynamics of various drugs.
In Vitro
3-(1H-1,2,3-triazol-4-yl)pyridine has also been used in in vitro studies to study the effects of various drugs on cells and tissues. It has been used to study the effects of various drugs on cell proliferation, differentiation, and apoptosis. It has also been used to study the effects of various drugs on gene expression and protein synthesis.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,3-triazol-4-yl) pyridine involves its interaction with molecular targets such as enzymes. For example, it selectively inhibits the enzyme sirtuin 3 (SIRT3) by binding to its active site, thereby preventing the deacetylation of target proteins. This inhibition can lead to various cellular effects, including the modulation of metabolic pathways and the regulation of oxidative stress .
Similar Compounds:
- 2-(1H-1,2,4-Triazol-3-yl) pyridine
- 3-(1H-1,2,3-Triazol-5-yl) pyridine
- 4-(1H-1,2,3-Triazol-4-yl) pyridine
Comparison: 3-(1H-1,2,3-Triazol-4-yl) pyridine is unique due to its specific triazole ring position, which influences its chemical reactivity and binding affinity to molecular targets. Compared to 2-(1H-1,2,4-triazol-3-yl) pyridine, it has a different electronic distribution, leading to distinct biological activities. The position of the triazole ring also affects the compound’s ability to form coordination complexes with metals, making it a valuable ligand in coordination chemistry .
Actividad Biológica
3-(1H-1,2,3-triazol-4-yl)pyridine has been used to study the biological activity of various drugs. It has been used to study the effects of various drugs on cell growth, differentiation, and apoptosis. It has also been used to study the effects of various drugs on gene expression and protein synthesis.
Biochemical and Physiological Effects
3-(1H-1,2,3-triazol-4-yl)pyridine has been used to study the biochemical and physiological effects of various drugs. It has been used to study the effects of various drugs on the activity of enzymes, receptors, and other proteins involved in the biochemical and physiological processes of various drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(1H-1,2,3-triazol-4-yl)pyridine in laboratory experiments has several advantages. It is a versatile building block for the synthesis of a variety of compounds and can be used to study the effects of various drugs on in vivo and in vitro systems. Additionally, it is relatively inexpensive and can be easily synthesized in large quantities. However, there are some limitations to its use in laboratory experiments. It is not very stable and is prone to oxidation and hydrolysis. Additionally, it has a low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
The use of 3-(1H-1,2,3-triazol-4-yl)pyridine in scientific research is still relatively new and there are many potential future directions for its use. These include its use in the study of the mechanism of action, pharmacokinetics, and pharmacodynamics of novel drugs. Additionally, 3-(1H-1,2,3-triazol-4-yl)pyridine could be used to study the effects of various drugs on gene expression and protein synthesis. It could also be used to study the biological activity of various compounds and to assess their safety and efficacy in preclinical and clinical trials. Finally, it could be used to study the effects of various drugs on the activity of enzymes, receptors, and other proteins involved in the biochemical and physiological processes of various drugs.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-(1H-1,2,3-triazol-4-yl)pyridine plays a crucial role in biochemical reactions by inhibiting the activity of SIRT3. SIRT3 is a mitochondrial enzyme that deacetylates and thereby regulates the activity of various mitochondrial proteins. By inhibiting SIRT3, 3-(1H-1,2,3-triazol-4-yl)pyridine affects the acetylation status of these proteins, leading to changes in their activity. This compound interacts with several key enzymes and proteins, including manganese superoxide dismutase (MnSOD), acetyl-CoA synthetase 2 (AceCS2), and isocitrate dehydrogenase 2 (IDH2). The inhibition of SIRT3 by 3-(1H-1,2,3-triazol-4-yl)pyridine results in increased acetylation and decreased activity of these enzymes, which can impact cellular metabolism and oxidative stress responses .
Cellular Effects
The effects of 3-(1H-1,2,3-triazol-4-yl)pyridine on various types of cells and cellular processes are profound. In hepatocytes, for example, 3-(1H-1,2,3-triazol-4-yl)pyridine exacerbates thioacetamide-induced hepatic injury by increasing oxidative stress, endoplasmic reticulum stress, and promoting hepatocyte apoptosis . This compound also influences cell signaling pathways, such as the MAPK and NF-κB pathways, leading to increased inflammatory responses. Additionally, 3-(1H-1,2,3-triazol-4-yl)pyridine affects gene expression by altering the acetylation status of histones and other transcriptional regulators, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-(1H-1,2,3-triazol-4-yl)pyridine exerts its effects primarily through the inhibition of SIRT3. This inhibition leads to increased acetylation of mitochondrial proteins, which can alter their activity and stability. For example, the increased acetylation of MnSOD reduces its enzymatic activity, leading to increased oxidative stress within the cell. Similarly, the acetylation of AceCS2 and IDH2 affects their roles in metabolic pathways, such as the tricarboxylic acid (TCA) cycle and fatty acid oxidation. These changes in enzyme activity and stability can have widespread effects on cellular metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-1,2,3-triazol-4-yl)pyridine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 3-(1H-1,2,3-triazol-4-yl)pyridine can lead to acute changes in enzyme activity and cellular metabolism, while long-term exposure can result in more profound alterations in gene expression and cellular function. Additionally, the degradation of 3-(1H-1,2,3-triazol-4-yl)pyridine over time can impact its efficacy and the consistency of experimental results .
Dosage Effects in Animal Models
The effects of 3-(1H-1,2,3-triazol-4-yl)pyridine in animal models vary with different dosages. At lower doses, this compound can inhibit SIRT3 activity without causing significant toxicity. At higher doses, 3-(1H-1,2,3-triazol-4-yl)pyridine can induce toxic effects, such as increased oxidative stress, inflammation, and cell death. These dose-dependent effects have been observed in various animal models, including mice and rats, and highlight the importance of carefully controlling the dosage of 3-(1H-1,2,3-triazol-4-yl)pyridine in experimental studies .
Metabolic Pathways
3-(1H-1,2,3-triazol-4-yl)pyridine is involved in several metabolic pathways, primarily through its inhibition of SIRT3. This inhibition affects the acetylation status and activity of key metabolic enzymes, such as AceCS2 and IDH2, which play roles in the TCA cycle and fatty acid oxidation. By altering the activity of these enzymes, 3-(1H-1,2,3-triazol-4-yl)pyridine can impact metabolic flux and the levels of various metabolites within the cell. Additionally, the inhibition of SIRT3 by 3-(1H-1,2,3-triazol-4-yl)pyridine can affect the balance between anabolic and catabolic processes, leading to changes in cellular energy production and storage .
Transport and Distribution
Within cells and tissues, 3-(1H-1,2,3-triazol-4-yl)pyridine is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell. Once inside the cell, 3-(1H-1,2,3-triazol-4-yl)pyridine can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its inhibitory effects on SIRT3. The localization and accumulation of 3-(1H-1,2,3-triazol-4-yl)pyridine within the cell can influence its activity and the extent of its effects on cellular function .
Subcellular Localization
The subcellular localization of 3-(1H-1,2,3-triazol-4-yl)pyridine is primarily within the mitochondria, where it inhibits SIRT3. This localization is facilitated by targeting signals and post-translational modifications that direct 3-(1H-1,2,3-triazol-4-yl)pyridine to the mitochondria. Within the mitochondria, 3-(1H-1,2,3-triazol-4-yl)pyridine can interact with various mitochondrial proteins and enzymes, affecting their activity and stability. The specific localization of 3-(1H-1,2,3-triazol-4-yl)pyridine within the mitochondria is crucial for its role in regulating mitochondrial function and cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,3-triazol-4-yl) pyridine typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click chemistry” approach. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which is catalyzed by copper(I) ions. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of 3-(1H-1,2,3-triazol-4-yl) pyridine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1H-1,2,3-Triazol-4-yl) pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of 3-(1H-1,2,3-triazol-4-yl) pyridine derivatives with reduced functional groups.
Substitution: Formation of substituted triazole-pyridine compounds.
Propiedades
IUPAC Name |
3-(2H-triazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXFEFOIYPNBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



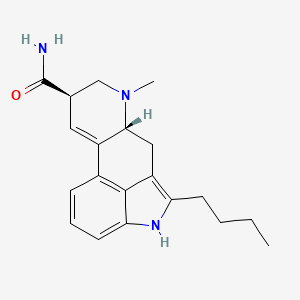
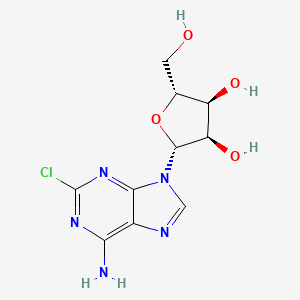


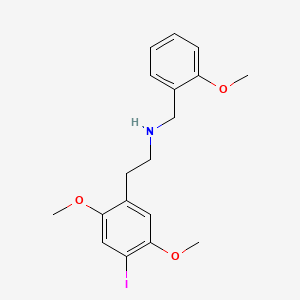



![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)

